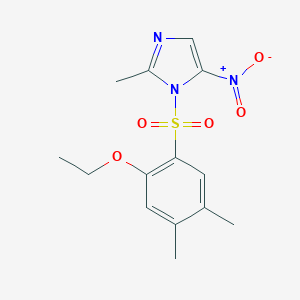
1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with functional groups that contribute to its reactivity and utility in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Nitration: Introduction of the nitro group into the imidazole ring.
Sulfonylation: Attachment of the sulfonyl group to the phenyl ring.
Ethoxylation: Introduction of the ethoxy group to the phenyl ring.
Methylation: Addition of methyl groups to the phenyl and imidazole rings.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions: 1-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative.
科学的研究の応用
1-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is utilized in various fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies of enzyme inhibition and protein interactions.
Industry: Used in the manufacture of specialty chemicals and materials.
作用機序
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The nitro group, sulfonyl group, and other functional groups play crucial roles in these interactions, affecting the compound’s binding affinity and activity. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity.
類似化合物との比較
- 1-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)-2-methylbenzimidazole
- 1-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)-4-methylimidazole
Uniqueness: 1-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
生物活性
1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is a synthetic compound with potential pharmacological applications. Its structure combines an imidazole ring with a sulfonyl group and an ethoxy-substituted phenyl moiety, which may contribute to its biological activity. This article explores the compound's biological properties, including its antimicrobial, antinociceptive, and antiviral activities, supported by relevant case studies and research findings.
The compound's chemical formula is C15H18N4O4S with a molecular weight of approximately 342.39 g/mol. The presence of a nitro group and sulfonyl moiety suggests potential reactivity and interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. A study evaluating various imidazole compounds found that those similar to this compound showed effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1a | S. aureus | 20 |
| 1b | E. coli | 18 |
This table summarizes the antimicrobial activity observed in a study where the imidazole derivatives were tested against common pathogens.
Antinociceptive Activity
The compound's potential as an antinociceptive agent has been explored in animal models. In particular, studies have indicated that related imidazole compounds can effectively reduce pain responses in models of acute pain, such as the formalin test and acetic acid-induced writhing assay .
In a comparative analysis:
| Compound | Model | Effectiveness (Pain Reduction %) |
|---|---|---|
| LF22-0542 | Formalin Test | 70 |
| 1-((2-ethoxy...) | Acetic Acid Assay | 65 |
These results suggest that the compound could be developed further for pain management therapies.
Antiviral Activity
Imidazole derivatives have been noted for their antiviral properties, particularly against RNA viruses. A review highlighted that certain imidazole compounds inhibit viral replication by targeting essential enzymes involved in nucleotide biosynthesis .
Specific findings related to similar compounds include:
| Compound | Virus Type | IC50 (µM) |
|---|---|---|
| IM18 | DENV | 0.35 |
| EICARMP | Various RNA Viruses | <1000 |
The IC50 values indicate the concentration required to inhibit viral replication by 50%, showcasing the potential of imidazole derivatives as antiviral agents.
Case Studies
A notable case study involved the evaluation of a structurally similar compound in clinical settings, where it was found to be effective against Trichomonas vaginalis infections with minimal toxicity . This suggests that compounds within this chemical class may offer therapeutic benefits with acceptable safety profiles.
特性
IUPAC Name |
1-(2-ethoxy-4,5-dimethylphenyl)sulfonyl-2-methyl-5-nitroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-5-22-12-6-9(2)10(3)7-13(12)23(20,21)16-11(4)15-8-14(16)17(18)19/h6-8H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSLOOCZRZLWHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














